Chemical Structure & Synthesis Guide: 2-(3-Methyl-1-pyrrolidinyl)ethanamine
Chemical Structure & Synthesis Guide: 2-(3-Methyl-1-pyrrolidinyl)ethanamine
[1][2][3]
Executive Summary & Chemical Identity[2][3][4]
2-(3-Methyl-1-pyrrolidinyl)ethanamine is a specialized diamine intermediate used primarily in medicinal chemistry as a chiral building block for drug discovery.[1][2][3] Structurally, it consists of a pyrrolidine ring substituted with a methyl group at the 3-position and an ethylamine chain at the 1-position (nitrogen).[1][2][3] This configuration introduces a stereocenter at C3, making the compound available as distinct (R) and (S) enantiomers, though often supplied as a racemate for initial screening.[4]
Its dual-nitrogen functionality—combining a sterically hindered tertiary amine within the ring and a reactive primary amine on the tail—makes it a versatile scaffold for synthesizing GPCR ligands, kinase inhibitors, and other bioactive small molecules.[3][4]
Core Identification Data
| Property | Detail |
| IUPAC Name | 2-(3-methylpyrrolidin-1-yl)ethanamine |
| Common Synonyms | 1-(2-Aminoethyl)-3-methylpyrrolidine; 3-Methyl-1-pyrrolidineethanamine |
| Molecular Formula | |
| Molecular Weight | 128.22 g/mol |
| Chirality | Yes (C3 of pyrrolidine ring) |
| CAS Registry (Racemic) | Note: Often custom synthesized; see parent CAS 7154-73-6 for analog reference.[1][3][5] |
| SMILES | CC1CCN(CCN)C1 |
Structural Analysis & Physicochemical Properties[1][3][4]
Stereochemistry & Conformation
The defining feature of this molecule is the methyl group at the 3-position.[2][3][4] Unlike the planar aromatic rings often found in drug candidates, the pyrrolidine ring adopts a puckered envelope conformation.[3][4]
-
Steric Influence: The C3-methyl group breaks the symmetry of the pyrrolidine ring, influencing the binding orientation of derivatives.[3][4] In drug design, this methyl group is often used to lock conformation or fill hydrophobic pockets in a receptor.[3][4]
-
Basicity (pKa): The molecule contains two basic centers:[3][6]
Predicted Physicochemical Profile
Based on structure-activity relationships (SAR) with the parent 1-(2-aminoethyl)pyrrolidine:
| Property | Value (Estimated/Analog) | Context |
| Boiling Point | 170–180 °C (at 760 mmHg) | Higher than parent (160 °C) due to methyl mass.[1][2][3] |
| Density | 0.88 – 0.91 g/mL | Typical for aliphatic diamines.[3][4] |
| LogP (Lipophilicity) | ~0.6 | The methyl group increases lipophilicity vs. parent (0.1), improving membrane permeability.[4] |
| Solubility | Miscible in water, EtOH, DCM | Highly polar due to diamine functionality.[4] |
| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure (hygroscopic).[3][4] |
Synthesis & Manufacturing Protocols
Since this compound is not a high-volume commodity, it is typically synthesized in situ or in small batches.[2][3][4] The two primary routes prioritize either cost-efficiency (Route A) or purity/protection (Route B) .[2][3]
Route A: The Nitrile Reduction (Industrial Standard)
This pathway is preferred for scale-up due to atom economy.[2][3][4] It involves the alkylation of 3-methylpyrrolidine with chloroacetonitrile followed by reduction.[2][3][4]
Step 1: N-Alkylation
Step 2: Nitrile Reduction
Route B: The Gabriel Synthesis (High Purity)
Used when avoiding the harsh reducing conditions of Route A is necessary, or to prevent side reactions at the tertiary amine.[4]
-
Alkylation: React 3-methylpyrrolidine with
-(2-bromoethyl)phthalimide. -
Deprotection: Hydrazinolysis (reaction with hydrazine hydrate) releases the primary amine.[3][4]
Synthesis Workflow Diagram
Figure 1: Primary synthetic pathway via nitrile reduction.[1][2][3] This route minimizes byproducts and utilizes readily available starting materials.[2][3][6]
Experimental Characterization
To validate the identity of the synthesized compound, the following spectroscopic markers are diagnostic.
Nuclear Magnetic Resonance (NMR)[2][3]
-
H NMR (CDCl
, 400 MHz):-
1.05 (d, 3H): Methyl group doublet (characteristic of the 3-position).[3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - 1.3–2.9 (m, 7H): Pyrrolidine ring protons (complex multiplet due to puckering).[3][4]
-
2.45 (t, 2H): N-CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> of the ethyl chain (adjacent to ring nitrogen).[3][4] -
2.78 (t, 2H): CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -NH of the ethyl chain (adjacent to primary amine).[3][4] -
1.5–2.0 (br s, 2H): NH
protons (exchangeable).[3][4]
-
Mass Spectrometry (MS)[2][3]
-
ESI-MS:
[1][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Fragmentation: Expect a major fragment at
(loss of the ethylamine chain, leaving the methylpyrrolidinium ion) or (CH =NH from the tail).[3][4]
Medicinal Chemistry Applications
This diamine serves as a critical "linker" or "headgroup" in drug design.[3][4]
-
GPCR Ligands: The ethylamine tail mimics the endogenous neurotransmitter structure (e.g., histamine, dopamine), while the methyl-pyrrolidine ring provides a rigid, lipophilic anchor that can selectivity fit into hydrophobic sub-pockets.[4]
-
Kinase Inhibitors: Used to solubilize hydrophobic kinase cores.[3][4] The primary amine can form hydrogen bonds with the solvent front or specific residues (e.g., Asp/Glu) in the ATP-binding site.[2][3][4]
-
Chiral Resolution Agents: The enantiomerically pure forms ((R)- or (S)-) can be used to resolve racemic acids or as chiral ligands in asymmetric catalysis.[2][3]
Reactivity Profile (Retrosynthetic Logic)
Figure 2: Reactivity profile demonstrating the utility of the primary amine as a chemical handle for diverse library synthesis.[1][2][3]
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Corrosive (Skin/Eye): Like most aliphatic diamines, this compound is highly alkaline and can cause severe skin burns and eye damage (Category 1B).[3][4]
-
Sensitizer: Potential for respiratory or skin sensitization upon prolonged exposure.[3][4]
Handling Protocol:
-
Storage: Store under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and will absorb
from the air to form carbamates.[3][4] -
PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield if working with volumes > 10 mL.[4]
-
Spill Cleanup: Neutralize with weak acid (e.g., dilute acetic acid) before absorbing with inert material.[4] Do not wipe with paper towels directly due to exothermic reaction potential.[3][4]
References
-
National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 7154-73-6, 1-(2-Aminoethyl)pyrrolidine (Parent Analog).[1][2][3] Retrieved from [Link][3]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. N-Methyl-3-(1-pyrrolidinyl)-1-propanamine CAS#: 99114-68-8 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
